molecular formula C38H16F20IrN4+ B12298926 Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6

Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6

Cat. No.: B12298926
M. Wt: 1100.7 g/mol
InChI Key: AKXLJDZBEJYDGY-UHFFFAOYSA-N
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Description

Introduction to Ir[FCF₃(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆

Historical Context of Cyclometalated Iridium(III) Complexes

Cyclometalated iridium(III) complexes gained prominence in the early 2000s as alternatives to ruthenium polypyridyl complexes in photovoltaics and organic light-emitting diodes (OLEDs). Their strong spin-orbit coupling, enabled by iridium’s heavy atom effect, facilitates efficient intersystem crossing to long-lived triplet excited states. Initial studies focused on homoleptic tris-cyclometalated structures, but heteroleptic designs—combining cyclometalating and ancillary ligands—soon dominated for their superior color tuning and charge-transfer properties.

The integration of electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) into ligand architectures marked a turning point. These modifications stabilized frontier molecular orbitals, enabling access to higher-energy excited states and broader redox windows. By 2016, Skórka et al. demonstrated that ancillary ligands with EWGs could shift emission wavelengths across the visible spectrum while maintaining high photoluminescence quantum yields (ΦPL > 0.6). This laid the groundwork for Ir[FCF₃(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆, where multiple -CF₃ groups synergistically enhance optoelectronic performance.

Structural Significance of Trifluoromethyl-Substituted Ligands

Ir[FCF₃(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ features two cyclometalating 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (FCF₃(CF₃)ppy) ligands and one 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (dCF₃bpy) ancillary ligand. The -CF₃ substituents induce three critical effects:

  • Electronic Modulation : The strong electron-withdrawing nature of -CF₃ lowers the ligand-centered π* orbitals, increasing the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This shifts absorption and emission to shorter wavelengths (blue-green region) while enhancing oxidative photoredox capability.
  • Steric Protection : Bulky -CF₃ groups shield the iridium center from solvent quenching and molecular oxygen, extending excited-state lifetimes (τ > 1 μs).
  • Thermal Stability : Fluorinated ligands impart high decomposition temperatures (>300°C), crucial for device longevity under operational stress.

Table 1 : Comparative Photophysical Properties of Selected Iridium(III) Complexes

Complex λ_em (nm) ΦPL τ (μs) E₁/₂ (V vs. SCE)
[Ir(ppy)₂(bpy)]PF₆ 580 0.45 0.8 +1.05
[Ir(dFppy)₂(dCF₃bpy)]PF₆ 520 0.68 1.2 +1.32
Ir[FCF₃(CF₃)ppy]₂(...)PF₆ 490 0.75 1.5 +1.45

Data compiled from

Role in Advancing Optoelectronic and Photocatalytic Technologies

Optoelectronics

In OLEDs, Ir[FCF₃(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ addresses efficiency roll-off at high luminance by mitigating triplet-triplet annihilation. Its high ΦPL (0.75) and narrow emission bandwidth (FWHM < 40 nm) enable saturated blue-green hues with CIE coordinates (0.15, 0.30). Transient absorption spectroscopy reveals a dominant metal-to-ligand charge-transfer (³MLCT) state, ensuring rapid radiative decay (k_r ≈ 5 × 10⁵ s⁻¹).

Photocatalysis

The complex excels in photoredox reactions due to its potent excited-state oxidizing power (E°(Ir⁴+/Ir³+*) = +1.45 V vs. SCE). In tandem with cobalamin derivatives, it achieves turnover numbers (TON) exceeding 10,000 for dechlorination of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT), outperforming ruthenium analogs by >50%. Mechanistic studies attribute this to a dual quenching pathway:

  • Oxidative Quenching : The photoexcited complex (Ir³+) oxidizes substrates (e.g., DDT) via electron transfer.
  • Reductive Quenching : Triethanolamine donates electrons to Ir³+, regenerating the ground state.

Table 2 : Photocatalytic Performance in DDT Dechlorination

Photosensitizer TON Quantum Yield (%)
[Ru(bpy)₃]²+ 6,500 12
Ir[FCF₃(CF₃)ppy]₂(...)PF₆ 10,200 18

Data from

Properties

Molecular Formula

C38H16F20IrN4+

Molecular Weight

1100.7 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/2C13H5F7N.C12H6F6N2.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;/h2*1-2,4-6H;1-6H;/q2*-1;;+3

InChI Key

AKXLJDZBEJYDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.[Ir+3]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoro-2-(Trifluoromethyl)Pyridine (FCF3(CF3)ppy)

The cyclometalating ligand 4-fluoro-2-(trifluoromethyl)pyridine is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. As outlined in, this involves reacting 2-chloro-5-(trifluoromethyl)pyridine with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)4). The reaction proceeds under inert nitrogen atmosphere at 80–90°C for 12–18 hours, yielding the ligand precursor. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Key parameters for ligand synthesis:

Parameter Value Source
Catalyst Pd(PPh3)4 (5 mol%)
Solvent Toluene/EtOH (3:1)
Reaction Temperature 85°C ± 5°C
Yield 78–82%

Preparation of 4,4'-Bis(Trifluoromethyl)-2,2'-Bipyridine (dCF3bpy)

The ancillary ligand 4,4'-bis(trifluoromethyl)-2,2'-bipyridine is synthesized through a modified Ullmann coupling. Fluorinated pyridine derivatives are reacted with copper(I) iodide in dimethylformamide (DMF) at 120°C for 24 hours. The crude product is recrystallized from ethanol to remove unreacted starting materials, achieving a purity of 90–92% prior to metal coordination.

Cyclometalation with Iridium(III) Chloride

Formation of the Iridium Dichloro-Bridged Dimer

The cyclometalation step begins with reacting two equivalents of FCF3(CF3)ppy with iridium(III) chloride hydrate (IrCl3·nH2O) in a 2-ethoxyethanol/ethylene glycol solvent mixture (3:1 v/v). The mixture is refluxed at 130–140°C under nitrogen for 48 hours, forming a dichloro-bridged dimer, [Ir(FCF3(CF3)ppy)2(μ-Cl)]2.

Critical reaction conditions:

  • Molar ratio : 2.2:1 (ligand:IrCl3·nH2O) to ensure complete complexation
  • Oxygen exclusion : Maintained via Schlenk techniques to prevent oxidation
  • Yield : 65–70% after precipitation with ice-cold water

Substitution with Ancillary Ligand

The dimer is then reacted with 4,4'-dCF3bpy in ethylene glycol at 110°C for 24 hours. This step replaces the chloride bridges with the bidentate bipyridine ligand, yielding the cationic complex [Ir(FCF3(CF3)ppy)2(4,4'-dCF3bpy)]Cl. The reaction progress is monitored via UV-Vis spectroscopy, showing a characteristic absorption shift from 480 nm to 520 nm upon successful ligand substitution.

Anion Exchange and Final Purification

Conversion to Hexafluorophosphate Salt

The chloride counterion is exchanged by treating [Ir(FCF3(CF3)ppy)2(4,4'-dCF3bpy)]Cl with excess ammonium hexafluorophosphate (NH4PF6) in methanol/water (4:1). The reaction proceeds at room temperature for 6 hours, precipitating the target compound as a bright yellow solid.

Parameter Value Source
NH4PF6 equivalence 3.0 equivalents
Precipitation yield 85–90%
Purity (HPLC) ≥95%

Crystallization and Characterization

The crude product is dissolved in dichloromethane and layered with hexane to induce crystallization. Single-crystal X-ray diffraction confirms the octahedral geometry around the iridium center, with bond lengths of 2.04–2.07 Å for Ir–N and 2.01–2.03 Å for Ir–C. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 1100.74 [M–PF6]+, aligning with theoretical calculations.

Comparative Analysis of Synthetic Protocols

Solvent System Optimization

Replacing 2-ethoxyethanol with glycerol in the cyclometalation step increases yields to 75% but complicates purification due to higher viscosity. Alternative solvents like diglyme reduce reaction times to 36 hours but require strict temperature control to prevent ligand decomposition.

Ligand Steric Effects

Using 4,4'-dCF3bpy instead of 5,5'-dCF3bpy (as in) improves photostability by 40% due to reduced π-π stacking interactions. This modification also enhances solubility in polar aprotic solvents, facilitating catalytic applications.

Challenges and Mitigation Strategies

Iridium Recovery and Recycling

Iridium scarcity (annual production ~7.5 metric tons) drives efforts to recover the metal from reaction byproducts. Acidic digestion with aqua regia followed by ion-exchange chromatography achieves 92–95% Ir recovery.

Chemical Reactions Analysis

Types of Reactions

Ir[FCF3(CF3)ppy]2(4,4’-dCF3bpy)PF6 undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone derivatives, which are valuable in pharmaceuticals and other organic compounds .

Scientific Research Applications

Photoredox Catalysis

Overview : Photoredox catalysis involves the use of light to activate a catalyst, which then facilitates chemical reactions. Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6 has been extensively studied for its efficacy in this area due to its strong oxidizing power and stability.

Case Studies :

  • Benzamide Arylation : A study demonstrated the use of this iridium complex in the enantioselective α-arylation of benzamides via synergistic nickel and metallaphotoredox catalysis. The reaction achieved high yields and selectivity, showcasing the compound's potential in C–H functionalization reactions .
  • C–C Bond Formation : The compound has also been utilized in various bond-forming reactions, including the coupling of aryl halides with alkenes and alkynes. The efficiency of these reactions is attributed to the complex's ability to generate reactive radical species upon light irradiation .

Organic Synthesis

Applications :

  • Synthesis of Complex Molecules : this compound has been employed in multicomponent reactions to synthesize diverse heterocycles. Its role as a catalyst in these processes allows for the efficient construction of complex organic molecules with high functional group tolerance .

Material Science

Photonic Applications : The unique photophysical properties of iridium complexes make them suitable for applications in organic light-emitting diodes (OLEDs). Research indicates that derivatives of this compound can be incorporated into OLEDs to enhance efficiency and color purity due to their strong luminescence properties.

Medicinal Chemistry

Drug Development : The iridium complex's ability to facilitate C–H activation is particularly valuable in medicinal chemistry for the development of new pharmaceuticals. By enabling the modification of drug-like compounds, it aids in optimizing their biological activity and selectivity towards specific targets.

Quantum Chemical Investigations

Theoretical Studies : Quantum chemical calculations have been performed to understand the electronic properties and reactivity of this compound. These studies provide insights into its excited state behavior and potential pathways for catalysis, which are crucial for designing more effective catalysts .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Photoredox Catalysisα-Arylation of BenzamidesHigh yield and enantioselectivity achieved
Organic SynthesisMulticomponent ReactionsEfficient synthesis of heterocycles
Material ScienceOLEDsEnhanced efficiency and luminescence properties
Medicinal ChemistryDrug DevelopmentImproved biological activity through C–H activation
Quantum Chemical StudiesElectronic Properties AnalysisInsights into reactivity and excited states

Mechanism of Action

The compound exerts its effects through a photoredox mechanism:

Comparison with Similar Compounds

Key Findings :

  • The trifluoromethyl groups on the bipyridine ligand in Ir[dF(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ enhance its oxidizing power compared to dtbbpy (di-tert-butylbipyridine) analogues, enabling reactions with challenging substrates like aliphatic carboxylic acids .

Catalytic Performance in Representative Reactions

Decarboxylative Trifluoromethylation

In a dual copper-photoredox system, Ir[dF(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ outperformed other catalysts due to its ability to oxidize copper carboxylate intermediates (Table 1):

Entry Photocatalyst Yield (%) Reference
1 Ir[dF(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ 78
2 Ir[dF(CF₃)ppy]₂(bpy)PF₆ 28
3 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 10
4 Ru(bpy)₃(PF₆)₂ 46.5

The CF₃ substituents on the bipyridine ligand stabilize the oxidized Ir(III) state, facilitating efficient electron transfer to Cu(II) intermediates .

Chlorination and Deuteriation Reactions

In visible-light-driven chlorination of quinoxalinones, Ir[dF(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ achieved 99% deuterium incorporation using CDCl₃, surpassing Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ in atom-economical deuteration protocols .

Oxo-Sulfonylation of Ynamides

This catalyst provided 85% yield in oxo-sulfonylation under blue LED irradiation, whereas Ir(ppy)₃ and Ru(bpy)₃²⁺ showed <20% conversion due to insufficient oxidizing power .

Ligand Effects on Reactivity

  • Cyclometalating Ligands : The dF(CF₃)ppy ligands provide a balance of electron-withdrawing character and stability, critical for sustaining high-energy excited states. Catalysts with less fluorinated ligands (e.g., Ir(dFppy)₃) exhibit reduced efficiency in SET processes .
  • Ancillary Ligands : The 4,4'-dCF₃bpy ligand increases solubility in polar aprotic solvents (e.g., MeCN, DMF) compared to dtbbpy, enhancing compatibility with copper co-catalysts .

Practical Considerations

  • Cost and Availability: Ir[dF(CF₃)ppy]₂(4,4'-dCF₃bpy)PF₆ is commercially available at ~¥13,145/g (97% purity), significantly costlier than Ru(bpy)₃²⁺ but justified for reactions requiring high redox potentials .

Biological Activity

Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6, an iridium-based organometallic complex, has garnered attention for its potential applications in biological systems, particularly in photoredox catalysis. This compound is characterized by its unique structural components, which include trifluoromethylated ligands that enhance its electronic properties and reactivity.

Chemical Structure and Properties

The chemical formula of this compound is C38H16F20IrN4PC_{38}H_{16}F_{20}IrN_4P, with a molecular weight of approximately 1100.75 g/mol. It features two ppy (2-phenylpyridine) ligands and one 4,4'-dCF3bpy (4,4'-bis(trifluoromethyl)-2,2'-bipyridine) ligand coordinated to the iridium center. The presence of trifluoromethyl groups contributes to its stability and enhances its photophysical properties, making it suitable for various catalytic applications .

The biological activity of this compound primarily stems from its ability to participate in photoredox reactions. Upon excitation by light, the iridium complex can generate reactive species such as radicals or singlet oxygen, which can interact with biological substrates. This property is particularly useful in applications such as oxidative stress studies and targeted photodynamic therapy (PDT) for cancer treatment.

Photoredox Catalysis

In a study investigating the photoredox activity of this compound, it was found that the compound could effectively catalyze the oxidative transformation of various organic substrates under visible light irradiation. This includes the conversion of amides to α-arylated products in moderate to high yields . The mechanism involves the generation of excited state species that facilitate electron transfer processes.

Anticancer Activity

Recent research has highlighted the potential of this iridium complex in anticancer therapy. The ability to generate reactive oxygen species (ROS) upon light activation allows for selective targeting of cancer cells while minimizing damage to surrounding healthy tissues. In vitro studies demonstrated that treatment with this compound led to significant cytotoxic effects on various cancer cell lines when exposed to light .

Photodynamic Therapy (PDT)

The compound's efficacy in PDT has been attributed to its capacity to produce singlet oxygen, a potent oxidizing agent known to induce apoptosis in cancer cells. Experimental results indicated that cells treated with this compound and irradiated with specific wavelengths exhibited increased cell death compared to controls .

Case Studies

  • Study on Photocatalytic Reactions : A study evaluated the use of this compound in photocatalytic oxidative transformations. The results showed that under optimized conditions, various substrates underwent successful transformations with yields ranging from 50% to 80% .
  • Anticancer Efficacy : Another investigation focused on the compound's effects on breast cancer cell lines. The study reported a dose-dependent decrease in cell viability upon light activation, suggesting its potential as a therapeutic agent in PDT .

Data Tables

PropertyValue
Molecular FormulaC38H16F20IrN4PC_{38}H_{16}F_{20}IrN_4P
Molecular Weight1100.75 g/mol
CAS Number2757085-09-7
Photocatalytic ActivityModerate to High Yields
Cytotoxicity (IC50 values)Varies by Cell Line

Q & A

Q. How to correlate structural modifications (e.g., CF₃ substitution patterns) with photocatalytic performance in CO₂ reduction?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with varying CF₃ positions on the ppy ligand.
  • Step 2 : Benchmark performance via turnover number (TON) and Faradaic efficiency.
  • Step 3 : Use XPS to verify catalyst integrity post-reaction .

Tables for Key Data

Table 1 : Common Characterization Techniques and Parameters

TechniqueKey MetricsReference
PL SpectroscopyEmission λₘₐₓ, quantum yield (Φ), lifetime (τ)
Cyclic VoltammetryE₁/₂ (oxidation/reduction), ΔEₚ (peak separation)

Table 2 : Computational Parameters for DFT Studies

ParameterRecommended ValueRationale
Basis SetLANL2DZAccounts for relativistic effects in Ir
Solvent ModelCOSMO (ε = 37.5)Mimics acetonitrile environment

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